molecular formula C16H15N B047880 Dizocilpine CAS No. 77086-21-6

Dizocilpine

Cat. No. B047880
CAS RN: 77086-21-6
M. Wt: 221.3 g/mol
InChI Key: LBOJYSIDWZQNJS-CVEARBPZSA-N
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Description

Synthesis Analysis

Dizocilpine can be synthesized using a five-step process starting with dibenzosuberenone. This process involves aziridination of dibenzosuberenone with NBS and chloramines-T, followed by hydrogenolysis, Grignard methylation, cyclization, and desulfonylation, yielding dizocilpine in a total yield of 28% (Chang, Huang, Lee, & Chen, 2012).

Molecular Structure Analysis

Dizocilpine possesses secondary amine and benzenoid functions, which contribute to its diverse biological properties. The molecule exhibits a range of effects, particularly involving the central nervous system, due to its interaction with the NMDA receptor (Kovacic & Somanathan, 2010).

Chemical Reactions and Properties

Dizocilpine forms oxidative metabolites in the hydroxylamine and phenolic categories, with similarities to cocaine and phencyclidine metabolites. This suggests the participation of redox entities, such as hydroxylamine, nitroxide, and nitrosonium, which can lead to electron transfer and radical formation. The phenolic metabolites of dizocilpine are precursors of ET quinones, contributing to the drug's biochemical activity (Kovacic & Somanathan, 2010).

Physical Properties Analysis

Dizocilpine displays a wide range of physiological effects, mainly on the central nervous system. It is known to exert an analgesic effect and has been associated with learning impairments and effects on fear processing. Its ability to influence various neurological pathways makes it a compound of interest in neuroscience research (Kovacic & Somanathan, 2010).

Chemical Properties Analysis

Dizocilpine is a potent and selective NMDA receptor antagonist, acting by blocking receptor ion channels. This blocking action is associated with its anticonvulsant and anesthetic properties. It is pharmacologically related to compounds like ketamine and phencyclidine, and its efficacy is particularly notable at lower concentrations (Lehner, Hughes, Harkins, Karpiesiuk, Camargo, Boyles, Woods, & Tobin, 2004).

Scientific Research Applications

Cognitive Function Research

Scientific Field: Psychopharmacology

Methods of Application: The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .

Results: A plethora of behavioral research suggests that Dizocilpine can detrimentally impact cognitive functions . Doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion .

Neurodegenerative Disorders Treatment Research

Scientific Field: Neuropharmacology

Methods of Application: Wistar rats injected with TMT were repeatedly (12 days) treated with Dizocilpine, midazolam, or both .

Results: All three protective treatments induced a similar degree of therapeutic effect in Morris water maze . The results of histological analyses were suggestive of minor protective effect of the combined treatment (Dizocilpine and midazolam), while these compounds alone were largely ineffective at this time point .

Inflammation Research

Scientific Field: Pharmacology

Methods of Application: The specific methods of application and experimental procedures are not detailed in the available resources .

Results: The specific results or outcomes obtained are not detailed in the available resources .

Schizophrenia Research

Scientific Field: Psychopharmacology

Methods of Application: The specific methods of application and experimental procedures are not detailed in the available resources .

Results: The specific results or outcomes obtained are not detailed in the available resources .

Anticonvulsant Research

Scientific Field: Neuropharmacology

Methods of Application: The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .

Results: Notably, when considering the undesirable effects of MK-801, doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion .

Dementia Research

Scientific Field: Neuropharmacology

Methods of Application: Wistar rats injected with TMT were repeatedly (12 days) treated with MK-801, midazolam, or both .

Results: All three protective treatments induced a similar degree of therapeutic effect in Morris water maze . The results of histological analyses were suggestive of minor protective effect of the combined treatment (MK-801 and midazolam), while these compounds alone were largely ineffective at this time point .

Animal Models of Schizophrenia

Scientific Field: Psychopharmacology

Methods of Application: The specific methods of application and experimental procedures are not detailed in the available resources .

Results: The specific results or outcomes obtained are not detailed in the available resources .

Neuroprotection Research

Scientific Field: Neuropharmacology

Methods of Application: Wistar rats injected with TMT were repeatedly (12 days) treated with MK-801, midazolam, or both .

Results: All three protective treatments induced a similar degree of therapeutic effect in Morris water maze . The results of histological analyses were suggestive of minor protective effect of the combined treatment (MK-801 and midazolam), while these compounds alone were largely ineffective at this time point .

Cognitive Deficits Research

Scientific Field: Psychopharmacology

Methods of Application: The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .

Results: A plethora of behavioral research suggests that MK-801 can detrimentally impact cognitive functions . Notably, when considering the undesirable effects of MK-801, doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion .

Future Directions

Dizocilpine has a great deal of potential to be used in research in creating animal models of schizophrenia . Unlike dopaminergic agonists, which mimic only the positive symptoms of schizophrenia, a single injection of dizocilpine was successful in modelling both the positive and negative symptoms of schizophrenia . It is also considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role .

properties

IUPAC Name

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOJYSIDWZQNJS-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77086-22-7 (Parent)
Record name Dizocilpine [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3048447
Record name Dizocilpine
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Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input.
Record name DIZOCILPINE
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Product Name

Dizocilpine

Color/Form

White solid from cyclohexane

CAS RN

77086-21-6
Record name Dizocilpine
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Record name Dizocilpine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dizocilpine
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Record name DIZOCILPINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name DIZOCILPINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68.5-69 °C
Record name DIZOCILPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,300
Citations
P Kovacic, R Somanathan - Oxidative medicine and cellular …, 2010 - hindawi.com
Dizocilpine (MK-801), an extensively investigated drug possessing secondary amine and benzenoid functions, displays a wide array of biological properties, including anticonvulsant …
Number of citations: 114 www.hindawi.com
AM Redmond, JP Kelly, BE Leonard - Pharmacology Biochemistry and …, 1997 - Elsevier
… /kg of dizocilpine (IP) antagonized the lesion-induced hyperactivity in the “open field” test. Acute treatment with dizocilpine … Chronic dizocilpine administration did not alter the 5-HT or NA …
Number of citations: 122 www.sciencedirect.com
G Ellison - Brain Research Reviews, 1995 - Elsevier
Phencyclidine (PCP) and ketamine can induce a model psychosis in drug addicts and exacerbate the symptoms of chronic schizophrenics. The model psychoses these drugs induce …
Number of citations: 370 www.sciencedirect.com
LF Callado, SE Hopwood, PJ Hancock, JA Stamford - Neuroreport, 2000 - journals.lww.com
In the present study, we examined the actions of the NMDA antagonist dizocilpine (MK801) on electrically evoked release and uptake of noradrenaline (NA) in the locus coeruleus (LC), …
Number of citations: 47 journals.lww.com
SO Ögren, M Goldstein - Neuropsychopharmacology, 1994 - nature.com
… response induced by dizocilpine was significantly reduced … dizocilpine, whereas raclopride partially reduced the effect. The motor stimulation produced by the high doses of dizocilpine (…
Number of citations: 126 www.nature.com
LJMJ Vanderschuren, ANM Schoffelmeer… - Trends in …, 1998 - cell.com
… of behavioural sensitization induced by dizocilpine, opiates and psychostimulants … dizocilpine induced supersensitivity of ACB dopamine D1 receptors, coadministration of dizocilpine …
Number of citations: 34 www.cell.com
JW Olney, J Labruyere, MT Price - Science, 1990 - science.org
… (1) report that treatment with phencyclidine and the related compounds dizocilpine (MK-801)… areas of rat cerebral cortex after treatment with dizocilpine or phencyclidine (2) and carried …
Number of citations: 172 www.science.org
KA Grant, G Colombo, J Grant, MA Rogawski - Neuropharmacology, 1996 - Elsevier
… dizocilpine (0.17 mg/kg, ip) from saline in a two-lever operant procedure. The dissociative anesthetic-type NMDA antagonists dizocilpine (ed … stimulus effects of dizocilpine at doses that …
Number of citations: 71 www.sciencedirect.com
ZY Gao, P Yang, QJ Huang, HY Xu - Neuroscience letters, 2016 - Elsevier
… Here we examined effects of a single dose dizocilpine, a non-competitive NMDA receptor … Pretreatment of a single dose dizocilpine (0.30 mg/kg), however, prevented all the reserpine…
Number of citations: 23 www.sciencedirect.com
W Koek, MS Kleven, FC Colpaert - Behavioural pharmacology, 1995 - academia.edu
… Dizocilpine also decreased DL selection produced by the … DL selection produced by dizocilpine were associated with increased … similar to those of dizocilpine, intermediate levels of DL …
Number of citations: 35 www.academia.edu

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